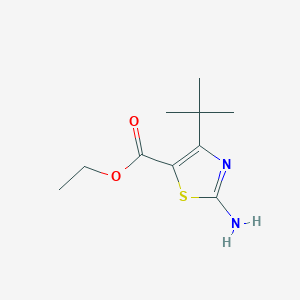

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

説明

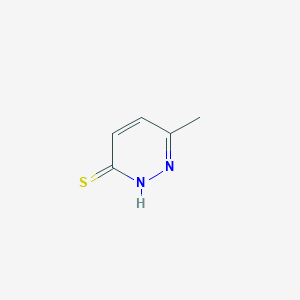

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a compound with the molecular formula C10H16N2O2S . It is a derivative of 2-aminothiazole, a class of organic medicinal compounds that have been extensively studied for a range of biological and industrial applications .

Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound , can be synthesized by reacting ethyl bromopyruvate and thiourea . The resulting product is collected as off-white precipitates .Molecular Structure Analysis

The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined . The molecules associate via a hydrogen-bonded R2 2(8) dimer consisting of N-H interactions, with the hydrogen-bonding array additionally involving N-H interactions to one of the carboxylate O atoms .Chemical Reactions Analysis

The compound is a part of the 2-aminothiazole class of compounds, which have been the subject of various studies investigating their structural aspects . One such study reported the structure of ethyl 4-tert-butyl-2-(3-phenylureido)-1,3-thiazole-5-carboxylate, which is currently the only structure of a 4-tert-butyl-5-ester derivative of an aminothiazole .Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) . Its 1 H NMR (DMSO, δ ppm) values are: δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .科学的研究の応用

Antimicrobial Applications

2-Aminothiazoles, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, compounds synthesized from 2-aminothiazole-4-carboxylate showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Anti-HIV Applications

Schiff bases, which can be synthesized from 2-aminothiazoles, have been reported to have anti-HIV properties .

Antioxidant Applications

2-Aminothiazoles are also known for their antioxidant properties, making them useful in combating oxidative stress-related diseases .

Antitumor Applications

Certain 2-aminothiazole derivatives have shown potential as antitumor agents . For example, some compounds demonstrated a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .

Anthelmintic Applications

2-Aminothiazoles have been reported to have anthelmintic properties, which means they can be used to treat parasitic worm infections .

Anti-inflammatory & Analgesic Applications

Schiff bases derived from 2-aminothiazoles have been reported to have anti-inflammatory and analgesic properties .

Industrial Applications

Aminothiazoles have been extensively studied for a range of industrial applications .

Inhibitor Applications

2-Amino-1,3-thiazole, a similar compound to Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, is listed as a thyroid inhibitor .

作用機序

Target of Action

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has been extensively studied for a range of biological and industrial applications 2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that the molecules of this compound associate via a hydrogen-bonded r2 2(8) dimer consisting of n—h n interactions . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of cell lines against which 2-aminothiazole derivatives have shown inhibitory activity , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound might induce cell death or inhibit cell proliferation in these cell lines.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions suggest that the compound’s action might be influenced by its physical state (solid or gaseous), concentration in the air, and direct contact with biological tissues.

将来の方向性

2-aminothiazole derivatives, including Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, continue to be a promising scaffold in medicinal chemistry and drug discovery research . Their broad pharmacological spectrum and potential to decrease drug resistance make them a desirable focus for future research .

特性

IUPAC Name |

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBJUACHJHCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356439 | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78968-26-0 | |

| Record name | Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78968-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?

A1: The structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。